molecular formula C15H9F6NO B070262 4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide CAS No. 195371-90-5

4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide

Cat. No.: B070262
CAS No.: 195371-90-5
M. Wt: 333.23 g/mol
InChI Key: LFKUJYIIONKBSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide is an organic compound characterized by the presence of two trifluoromethyl groups attached to a benzamide structure. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compounds it is part of . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using reagents such as trifluoromethyl iodide and a suitable radical initiator under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with molecular targets through its trifluoromethyl groups. These groups can influence the electronic distribution within the molecule, affecting its binding affinity to various biological targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylanisole: Another compound with a trifluoromethyl group, used in similar applications.

    Trifluoromethylbenzene: A simpler structure with a single trifluoromethyl group, used as a precursor in organic synthesis.

Uniqueness

4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide is unique due to the presence of two trifluoromethyl groups, which enhance its chemical stability and reactivity. This dual substitution provides distinct electronic properties that are advantageous in various applications .

Properties

IUPAC Name

4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F6NO/c16-14(17,18)10-3-1-9(2-4-10)13(23)22-12-7-5-11(6-8-12)15(19,20)21/h1-8H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKUJYIIONKBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380636
Record name 4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195371-90-5
Record name 4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.